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molecular formula C13H18N2O B8458793 2-Amino-3-[4-(1,1-dimethylethyl)phenoxy]propionitrile

2-Amino-3-[4-(1,1-dimethylethyl)phenoxy]propionitrile

Cat. No. B8458793
M. Wt: 218.29 g/mol
InChI Key: OMMDZHYXXVQGJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05411979

Procedure details

To a mixture of 2.92 g (54.6 mmol.) of ammonium chloride, 2.47 g (50.4 mmol.) of sodium cyanide and 18 ml (296 mmol.) of a 28% aqueous solution of ammonia, there was added dropwise a solution of the wet cake of 2-[4-(1,1-dimethylethyl)phenoxy]acetoaldehyde obtained in Production Example 9 in 8 ml of methanol with stirring at a temperature of 10° C. for 30 minutes. Then the reaction mixture was further stirred at the same temperature for 30 minutes. Then, the reaction mixture was stirred under an atmosphere of a gas of ammonia at room temperature for 2 days. After the reaction was completed, the resultant mixture was poured into cold water and extracted with ethyl acetate. The residue was washed with water, dried over magnesium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel chromatography to give 3.89 g of 2-amino-3-[4-(1,1-dimethylethyl)phenoxy]propionitrile as a light-yellowish resinoid [60 MHz 1H-NMR (CDCl3, TMS), δ (ppm) 1.26(9H,s), 4.05(2H,d, J=5Hz), 4.63(1H,t, J=5Hz), 6.72(2H,d, J=10Hz), 7.21(2H,d, J=10Hz)].
Quantity
2.92 g
Type
reactant
Reaction Step One
Quantity
2.47 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
8 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl-].[NH4+:2].[C-:3]#[N:4].[Na+].N.[CH3:7][C:8]([C:11]1[CH:20]=[CH:19][C:14]([O:15][CH2:16][CH:17]=O)=[CH:13][CH:12]=1)([CH3:10])[CH3:9]>CO.O>[NH2:2][CH:17]([CH2:16][O:15][C:14]1[CH:19]=[CH:20][C:11]([C:8]([CH3:10])([CH3:9])[CH3:7])=[CH:12][CH:13]=1)[C:3]#[N:4] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
2.92 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
2.47 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)C1=CC=C(OCC=O)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
8 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
with stirring at a temperature of 10° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Then the reaction mixture was further stirred at the same temperature for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The residue was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC(C#N)COC1=CC=C(C=C1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.89 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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